Product packaging for Bromo-PEG1-C2-Boc(Cat. No.:CAS No. 1393330-36-3)

Bromo-PEG1-C2-Boc

Cat. No.: B606384
CAS No.: 1393330-36-3
M. Wt: 253.13 g/mol
InChI Key: KRGOEVTUVNSLIG-UHFFFAOYSA-N
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Description

Bromo-PEG1-t-butyl ester (CAS 1393330-36-3) is a heterobifunctional PEG-based linker of high value in bioconjugation and chemical biology. This compound features a bromide group at one terminus and a tert-butyl-protected carboxyl group at the other. The hydrophilic PEG spacer significantly enhances solubility in aqueous media, which is beneficial for reactions in biological buffers . The bromide (Br) acts as an excellent leaving group, enabling efficient nucleophilic substitution reactions to attach molecules such as proteins, peptides, or other chemical entities . The tert-butyl ester is a robust protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions to reveal a free carboxylic acid for further conjugation via amide bond formation . This dual functionality makes Bromo-PEG1-t-butyl ester a versatile building block for constructing complex molecules. Its primary research applications include the synthesis of Antibody-Drug Conjugates (ADCs) and as a key component in the development of PROTACs (PROteolysis TArgeting Chimeras) . It is also widely used in nanotechnology, drug delivery systems, and as a general crosslinker for tool compound development in medicinal chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17BrO3 B606384 Bromo-PEG1-C2-Boc CAS No. 1393330-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(2-bromoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGOEVTUVNSLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-36-3
Record name tert-butyl 3-(2-bromoethoxy)propanoate
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Reactivity and Mechanistic Investigations of Bromo Peg1 T Butyl Ester

Nucleophilic Substitution Reactions Involving the Bromide Leaving Group

The presence of a bromide on the polyethylene (B3416737) glycol (PEG) chain enables its participation in nucleophilic substitution reactions. axispharm.comprecisepeg.com This allows for the attachment of various nucleophiles, such as amines and thiols, making it a useful linker in bioconjugation to connect molecules like proteins, peptides, or drugs to other surfaces or molecules. axispharm.com

Nucleophilic substitution reactions at a saturated carbon atom, such as the one bearing the bromide in Bromo-PEG1-t-butyl ester, can proceed through two primary mechanisms: S_N1 (substitution, nucleophilic, unimolecular) and S_N2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.com The pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. spcmc.ac.in

S_N2 Pathway : This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com For primary alkyl halides, such as Bromo-PEG1-t-butyl ester, the S_N2 pathway is generally favored due to lower steric hindrance around the reactive carbon center. quora.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. spcmc.ac.in

S_N1 Pathway : This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.comlibretexts.org While tertiary alkyl halides strongly favor the S_N1 pathway due to the stability of the resulting tertiary carbocation, primary substrates like Bromo-PEG1-t-butyl ester are less likely to react via this mechanism because a primary carbocation is highly unstable. quora.comlibretexts.org

The primary nature of the carbon bearing the bromide in Bromo-PEG1-t-butyl ester strongly suggests a preference for the S_N2 mechanism in nucleophilic substitution reactions.

The solvent plays a crucial role in influencing the rate and selectivity of nucleophilic substitution reactions. The choice of solvent can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction.

For S_N2 reactions, polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are often preferred. These solvents can dissolve both the organic substrate and the nucleophilic salt while not solvating the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity. In the context of PEGylated molecules, the PEG chain itself can influence the reaction environment. For instance, longer PEG chains can act as phase-transfer catalysts, facilitating reactions between water-soluble and organic-soluble reactants. bme.hu

The kinetics of nucleophilic substitution reactions involving bromo-functionalized substrates have been studied, showing that reaction rates can be influenced by factors such as diffusion and reagent partitioning, particularly in solid-phase synthesis. A study on the aminolysis of active ester polymer brushes demonstrated pseudo-first-order kinetics when the amine concentration was significantly higher than that of the reactive groups on the polymer.

Solvent TypeExpected Effect on S_N2 Reactivity of Bromo-PEG1-t-butyl esterRationale
Polar Aprotic (e.g., DMF, Acetonitrile) Enhances reaction rateSolvates the cation of the nucleophilic salt but not the anion (nucleophile), increasing nucleophilicity. Good solubility for organic substrates.
Polar Protic (e.g., Water, Ethanol) Decreases reaction rateSolvates the nucleophile through hydrogen bonding, reducing its reactivity. Can also act as a competing nucleophile.
Nonpolar (e.g., Toluene, Hexane) Low reaction ratePoor solubility for many nucleophilic salts.
Glymes (e.g., Monoglyme, Diglyme) Can enhance reaction rateAprotic polar ethers that can solvate cations, similar to crown ethers, and are chemically inert under many conditions. nih.gov

This table provides a generalized overview. Actual reaction kinetics will depend on the specific nucleophile, temperature, and other reaction conditions.

The length of the PEG chain can have a significant impact on the reactivity of the terminal bromide. While Bromo-PEG1-t-butyl ester has a short ethylene (B1197577) glycol unit, longer PEG chains introduce additional factors that can alter reaction kinetics and mechanisms.

Longer PEG chains are known to increase the water solubility of molecules. medkoo.comcd-bioparticles.netcreative-biolabs.com In biphasic reactions, this property can be advantageous, as the PEG chain can act as a phase-transfer catalyst, bringing an aqueous-soluble nucleophile into an organic phase to react with the bromide. bme.hu Studies have shown that medium chain-length PEGs can be effective phase-transfer catalysts. bme.hu

Furthermore, the conformation of the PEG chain can influence reactivity. Longer PEG chains can adopt a coiled conformation, which might sterically hinder the approach of a nucleophile to the terminal bromide, potentially slowing down the reaction rate compared to a short, more rigid linker like in Bromo-PEG1-t-butyl ester. Conversely, the flexibility of a longer chain could also facilitate a more favorable orientation for the reaction to occur. Research on the effect of PEG chain length on the properties of nanoparticles and copolymers has shown that longer chains can reduce intermolecular interactions and lead to more extended conformations. researchgate.netmdpi.com The functional groups at the end of PEG chains also influence reactivity, with different end groups affecting the efficiency of conjugation reactions. nih.gov

PEG Chain LengthPropertyInfluence on Bromide Reactivity
n=1 Short, rigid linkerLess steric hindrance, potentially faster intrinsic reactivity in a homogenous solution.
Longer PEGs (n > 1) Increased hydrophilicity, flexibility, potential for phase-transfer catalysisCan accelerate reactions in biphasic systems. May decrease reactivity due to steric shielding by the coiled polymer chain. researchgate.net

Reaction Kinetics and Selectivity in Diverse Solvent Systems

Acid-Mediated Deprotection of the tert-Butyl Ester Group

The tert-butyl ester group in Bromo-PEG1-t-butyl ester serves as a protecting group for the carboxylic acid. This group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid. medkoo.comcd-bioparticles.netcreative-biolabs.com

The deprotection of a tert-butyl ester is typically achieved using strong acids such as trifluoroacetic acid (TFA). vulcanchem.comnih.gov The mechanism involves the protonation of the ester oxygen, followed by the cleavage of the carbon-oxygen bond to form a relatively stable tertiary carbocation (the t-butyl cation) and the carboxylic acid. The t-butyl cation is then typically neutralized by forming isobutene through the loss of a proton or by reacting with a nucleophile present in the reaction mixture. stackexchange.com

In the presence of TFA, the t-butyl cation can also react with the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate. nih.gov Scavengers are sometimes added to the reaction mixture to trap the t-butyl cation and prevent side reactions. nih.gov

The ability to selectively deprotect the tert-butyl ester is a key feature in the synthesis of complex, multifunctional molecules. vulcanchem.comresearchgate.net This allows for a modular approach where different functional groups can be introduced sequentially. For example, the bromide of Bromo-PEG1-t-butyl ester can first be reacted with a nucleophile, and then the tert-butyl ester can be deprotected to allow for further modification at the newly formed carboxylic acid.

Various acidic conditions can be employed for this deprotection, and the choice of acid can be critical for achieving selectivity in the presence of other acid-labile protecting groups. While strong acids like TFA are common, milder Lewis acids such as zinc bromide (ZnBr₂) have also been shown to effectively and selectively cleave tert-butyl esters in the presence of other sensitive groups. researchgate.net Other methods for the deprotection of t-butyl esters include the use of aqueous phosphoric acid or a combination of a triarylamminium radical cation and triethylsilane under mild conditions. acs.orgorganic-chemistry.org

ReagentConditionsSelectivity/Comments
Trifluoroacetic Acid (TFA) Typically used neat or in a solvent like dichloromethane (B109758) (DCM)Strong acid, highly effective but can cleave other acid-labile groups (e.g., Boc). vulcanchem.comnih.gov
Zinc Bromide (ZnBr₂) In a solvent like DCMMilder Lewis acid conditions, can offer selectivity in the presence of certain other protecting groups. researchgate.net
Aqueous Phosphoric Acid Aqueous solutionEnvironmentally benign and mild, can be selective for t-butyl groups over other protecting groups like Cbz or benzyl (B1604629) esters. organic-chemistry.org
Magic Blue (MB•+)/Triethylsilane Catalytic MB•+ with a silaneMild deprotection method that proceeds via activation of the Si-H bond. acs.org

Alternative Deprotection Methodologies

While strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the t-butyl ester, alternative, milder methods have been explored to enhance substrate compatibility, particularly for molecules with other acid-sensitive functionalities. vulcanchem.comvulcanchem.comlookchem.com

Molecular Iodine:

Molecular iodine has been investigated as a catalyst for various protection and deprotection reactions in organic synthesis. researchgate.net Its application extends to the hydrolysis of t-butyl esters, offering a potentially milder alternative to strong protic or Lewis acids. researchgate.net While specific studies focusing exclusively on Bromo-PEG1-t-butyl ester are not prevalent, the general mechanism involves the activation of the ester by iodine, facilitating its cleavage under specific conditions.

Silica (B1680970) Gel:

A noteworthy alternative for the deprotection of t-butyl esters involves the use of standard flash chromatography-grade silica gel. lookchem.com This method presents a mild and selective approach for cleaving t-butyl esters to their corresponding carboxylic acids. lookchem.comresearchgate.net The reaction is typically carried out by refluxing a solution of the t-butyl ester with silica gel in a solvent like toluene. lookchem.com This process has been shown to be selective for t-butyl esters in the presence of other acid-labile protecting groups such as t-butyl ethers and trimethylsilylethyl (TMSE) esters. lookchem.comresearchgate.net

The general procedure involves heating the ester with a suspension of silica gel, followed by filtration and concentration to yield the carboxylic acid, often in high purity. lookchem.com This technique's utility is particularly valuable when dealing with sensitive substrates that might degrade under harsher acidic conditions. lookchem.com

Below is a table summarizing the conditions for silica gel-mediated deprotection of t-butyl esters based on general findings:

ReagentSolventTemperatureReaction TimeOutcome
Silica Gel (230-400 mesh)TolueneReflux0.5 - 7 hoursHigh yield of the corresponding carboxylic acid

This table is based on general findings for the deprotection of t-butyl esters and may be applicable to Bromo-PEG1-t-butyl ester. lookchem.com

Orthogonal Reactivity of Bromo-PEG1-t-butyl Ester Functional Groups

The key to the utility of Bromo-PEG1-t-butyl ester in multi-step synthesis lies in the orthogonal nature of its two functional groups: the bromide and the t-butyl ester. lookchem.combroadpharm.comvulcanchem.com This means that one group can be reacted selectively without affecting the other, allowing for controlled, sequential introduction of different molecular entities.

The bromo group is an excellent leaving group and readily participates in nucleophilic substitution reactions. lookchem.combroadpharm.com This allows for the attachment of various nucleophiles, such as thiols, amines, or azides, to introduce a wide range of functionalities. biochempeg.combroadpharm.comresearchgate.net For instance, it can be reacted with an amine-containing biomolecule or a thiol-modified surface.

Conversely, the t-butyl ester group is stable under the conditions typically used for nucleophilic substitution at the bromo-terminus. smolecule.com It serves as a protecting group for the carboxylic acid functionality. vulcanchem.comsmolecule.com This protected carboxyl group can be deprotected at a later stage using acidic conditions to reveal the free carboxylic acid. lookchem.combroadpharm.comvulcanchem.comvulcanchem.com This newly exposed carboxylic acid can then be activated, for example with coupling agents like EDC or HATU, to react with primary amines, forming stable amide bonds. vulcanchem.com

This orthogonal reactivity allows for a strategic approach to synthesis. For example, a targeting ligand could first be attached via the bromo group, followed by deprotection of the t-butyl ester and subsequent conjugation of a therapeutic agent to the resulting carboxylic acid. vulcanchem.com This controlled, stepwise approach is crucial in the construction of well-defined bioconjugates and functional materials. vulcanchem.comsmolecule.com

The following table outlines the distinct reactivity of the functional groups in Bromo-PEG1-t-butyl ester:

Functional GroupReactive TowardsCommon ReactionsStability
Bromo Nucleophiles (e.g., amines, thiols, azides)Nucleophilic SubstitutionStable under acidic deprotection conditions for the t-butyl ester
t-Butyl Ester AcidsAcid-catalyzed hydrolysis (deprotection)Stable under conditions for nucleophilic substitution at the bromo group

Applications in Advanced Bioconjugation and Chemical Biology

Role as a Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities designed to eliminate specific unwanted proteins from cells. cellgs.com These molecules are heterobifunctional, consisting of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. frontiersin.org By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome. cellgs.comfrontiersin.org Bromo-PEG1-t-butyl ester serves as a foundational component for constructing these critical linkers. medchemexpress.com

The linker in a PROTAC is not merely a passive spacer; its composition and length are critical for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation. cellgs.comnih.gov The design of PROTAC linkers using Bromo-PEG1-t-butyl ester is guided by several key principles.

Bifunctionality and Orthogonal Reactivity : The compound possesses two distinct reactive handles. The bromo group can react with nucleophiles like thiols or amines, while the t-butyl ester provides a protected carboxylate. This ester is stable under many reaction conditions, including those used for nucleophilic substitution with the bromo group, but can be readily cleaved with acid to allow for subsequent conjugation, such as amide bond formation. dcchemicals.combroadpharm.com This orthogonal reactivity is essential for the stepwise assembly of the PROTAC molecule.

Linker Length and Flexibility : As a PEG1 linker, it provides a short and defined spacer between the two ligands. The length of the linker is a paramount parameter in PROTAC design, as it dictates the distance and relative orientation between the bound POI and E3 ligase. cellgs.com While longer PEG chains can enhance solubility and provide greater flexibility to achieve a productive ternary complex, a short PEG1 linker may be optimal in cases where the binding pockets on the two proteins are suitably positioned, or where a more rigid connection is desired to minimize entropic penalties upon complex formation. nih.gov

The assembly of a PROTAC using a Bromo-PEG1-t-butyl ester-derived linker involves a sequential conjugation strategy. Typically, the linker is first attached to either the POI ligand (warhead) or the E3 ligase ligand, followed by conjugation to the second ligand.

The bromo-functionalized end of the linker is highly susceptible to nucleophilic substitution. This allows for straightforward conjugation to a warhead or E3 ligase ligand that contains a nucleophilic moiety, such as a thiol (-SH) or an amine (-NH2), to form a stable thioether or amine bond, respectively. axispharm.com

Following the first conjugation, the t-butyl ester protecting group is removed, typically using an acid like trifluoroacetic acid (TFA), to unmask the carboxylic acid. dcchemicals.com This newly exposed carboxyl group can then be activated (e.g., using coupling reagents like HATU or by converting it to an N-hydroxysuccinimide (NHS) ester) and reacted with an amine group on the second ligand to form a stable amide bond. frontiersin.orgcreative-biolabs.com This stepwise approach allows for the controlled and directed synthesis of the final heterobifunctional PROTAC molecule.

Structure-activity relationship (SAR) studies are fundamental to optimizing PROTAC efficacy, with the linker playing a central role. cellgs.com While specific SAR data for PROTACs using exclusively the Bromo-PEG1-t-butyl ester linker is not extensively published, the principles of linker SAR are well-established and directly applicable.

The primary goal of linker SAR is to identify the optimal length, composition, and attachment points that result in the most potent and selective protein degradation. nih.govnih.gov A typical SAR study would involve synthesizing a library of PROTACs where the linker is systematically varied. Starting with a Bromo-PEG1-t-butyl ester-based linker, researchers would create analogues with different lengths (e.g., PEG2, PEG3, PEG4) and compositions (e.g., replacing the PEG unit with an alkyl chain). nih.gov

These analogues are then tested for their ability to induce degradation of the target protein, typically measured by the DC₅₀ value (the concentration of PROTAC required to degrade 50% of the target protein). The results often show a distinct relationship between linker length and degradation potency, with a specific length being optimal for forming a stable ternary complex. nih.govresearchgate.net A linker that is too short may cause steric hindrance, preventing the simultaneous binding of both proteins, while a linker that is too long might have excessive flexibility, leading to an entropic penalty that destabilizes the ternary complex. cellgs.com Bromo-PEG1-t-butyl ester represents a starting point with a short, hydrophilic linker in these SAR explorations.

Table 1: Illustrative Structure-Activity Relationship (SAR) for PROTAC Linker Optimization This table presents hypothetical data to illustrate the principles of linker SAR in PROTAC development, using a PEG1 linker as a baseline.

PROTAC DerivativeLinker CompositionRelative Linker LengthTernary Complex Stability (Hypothetical)Degradation Efficacy (DC₅₀, Hypothetical)
PROTAC-1PEG1 (from Bromo-PEG1-t-butyl ester)ShortModerate50 nM
PROTAC-2PEG3MediumHigh5 nM
PROTAC-3PEG6LongLow150 nM
PROTAC-4C3 Alkyl ChainShortLow (Poor Solubility)> 500 nM

Conjugation Strategies for E3 Ubiquitin Ligase Ligands and Target Protein Ligands in PROTACs

Utility in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug (payload). nih.gov The linker is a critical component that connects the antibody to the payload, and its design heavily influences the ADC's stability, pharmacokinetics, and efficacy. nih.govbiochempeg.com PEG-containing linkers, including derivatives of Bromo-PEG1-t-butyl ester, are used in ADC development to bridge the antibody and payload. dcchemicals.comvulcanchem.com

The integration of a Bromo-PEG1-t-butyl ester-based unit into an ADC linker serves multiple purposes. The primary role is to act as a bifunctional spacer that can be covalently attached to both the antibody and the cytotoxic payload. dcchemicals.com The PEG component, although short, can enhance the hydrophilicity of the linker-payload complex, which is often beneficial as many potent cytotoxic payloads are highly hydrophobic. axispharm.com Improved solubility can aid in the manufacturing and formulation of the ADC and can influence its pharmacokinetic profile. vulcanchem.com

The design of the linker is a careful balance between stability and payload release. The linker must be stable enough to remain intact while the ADC is in systemic circulation to prevent premature release of the toxic payload, which could cause off-target toxicity. nih.gov Upon internalization of the ADC into the target cancer cell, the linker should then be efficiently cleaved to release the payload in its active form. While Bromo-PEG1-t-butyl ester itself forms non-cleavable bonds, it can be incorporated as a building block into more complex, cleavable linker systems (e.g., those containing a dipeptide sequence or a disulfide bond).

The dual-functional nature of Bromo-PEG1-t-butyl ester allows for a controlled, stepwise conjugation process in ADC synthesis.

Payload Attachment : The bromo group is a reactive electrophile that readily undergoes nucleophilic substitution. It can be reacted with a nucleophilic handle (commonly a thiol) on the cytotoxic payload. This reaction forms a stable thioether bond, linking the payload to the PEG spacer. axispharm.com

Antibody Conjugation : After attaching the payload and deprotecting the t-butyl ester to reveal the carboxylic acid, this carboxyl group must be conjugated to the antibody. The carboxylic acid is typically activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. creative-biolabs.com This activated ester then reacts with the side-chain amine of lysine (B10760008) residues on the surface of the antibody, forming a stable amide bond. This process results in the final ADC, where the antibody is covalently linked to the cytotoxic drug via the PEG-based spacer. escholarship.org

Table 2: General Conjugation Strategy for ADC Synthesis Using a Bromo-PEG1-Ester Linker

StepMolecule/ReagentFunctional Group on LinkerFunctional Group on Payload/AntibodyResulting Bond
1. Payload AttachmentCytotoxic Payload-Br (Bromo)-SH (Thiol)Thioether
2. DeprotectionAcid (e.g., TFA)-COOtBu (t-butyl ester)N/A-COOH (Carboxylic Acid)
3. ActivationNHS/EDC-COOH (Carboxylic Acid)N/A-CO-NHS (NHS Ester)
4. Antibody ConjugationAntibody-CO-NHS (NHS Ester)-NH₂ (Lysine Amine)Amide

Integration of Bromo-PEG1-t-butyl Ester into ADC Linker Design

Contributions to Other Bioconjugation Chemistries

Bromo-PEG1-t-butyl ester serves as a foundational heterobifunctional linker, a class of molecules critical for advancing bioconjugation methodologies. Its distinct reactive ends—a stable yet reactive bromide and a protected carboxylic acid—allow for the sequential and controlled linkage of different molecular entities. The bromide group is an excellent leaving group for nucleophilic substitution reactions, readily reacting with moieties like thiols, while the tert-butyl ester provides robust protection for the carboxyl group, which can be selectively deprotected under acidic conditions to enable further conjugation, typically via amide bond formation. lookchem.combroadpharm.comdcchemicals.com This dual functionality is instrumental in the construction of complex molecular architectures.

Development of Multifunctional PEG Linkers for Molecular Imaging Probes

The development of sophisticated molecular imaging probes relies on the ability to assemble multiple components—such as a targeting ligand, an imaging reporter, and solubility enhancers—into a single construct. Bromo-PEG1-t-butyl ester and similar heterobifunctional PEG linkers are pivotal in this process. They act as a central scaffold to which different functional units can be attached in a stepwise manner.

For instance, in the synthesis of probes for fluorescence imaging, the bromide end of the linker could be reacted with a targeting biomolecule. Following this conjugation, the tert-butyl ester is removed, exposing a carboxylic acid. This newly available functional group can then be coupled to an amine-functionalized fluorescent dye, such as a cyanine (B1664457) derivative. nih.gov This strategy allows for the precise placement and stoichiometry of the imaging agent relative to the targeting molecule.

ParameterDescriptionResearch Context
Functionality HeterobifunctionalPossesses a bromide for nucleophilic substitution and a protected carboxylate for subsequent coupling. dcchemicals.com
Application Probe SynthesisUsed as a scaffold to link targeting molecules (e.g., peptides, antibodies) to imaging agents (e.g., fluorophores, radiometal chelators).
Key Feature Controlled DeprotectionThe t-butyl ester allows for sequential reactions, crucial for building multifunctional constructs. broadpharm.com

Application in Peptide and Oligonucleotide Synthesis (e.g., through tert-butyl ester protection of amino acids)

In the complex, multi-step processes of peptide and oligonucleotide synthesis, protecting groups are essential to prevent unwanted side reactions. The tert-butyl ester group on Bromo-PEG1-t-butyl ester serves as a reliable protecting group for its carboxylic acid functionality. This protection is stable to a wide range of reaction conditions used during synthesis but can be cleanly removed when desired.

In the context of peptide or peptoid synthesis, a linker like Bromo-PEG1-t-butyl ester can be incorporated to introduce a PEG spacer. The tert-butyl ester protects the carboxyl terminus while peptide chain elongation occurs. Once the synthesis is complete, the ester must be removed to reveal the free carboxylic acid. Research findings detail a typical deprotection procedure where the tert-butyl ester-containing compound is treated with a mixture of trifluoroacetic acid (TFA) and a solvent like dichloromethane (B109758) (DCM) at room temperature. rsc.org This acidic treatment efficiently cleaves the ester, leaving the desired carboxyl group ready for further modification or for its final biological function.

ReagentConditionsPurposeSource
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1:1 solution, stirred at room temperature for ~5 hours.Deprotection of tert-butyl ester to yield a free carboxylic acid. rsc.org

In oligonucleotide synthesis, PEG linkers are employed for various purposes, including acting as a soluble support for the growing nucleic acid chain. beilstein-journals.org A bifunctional linker like Bromo-PEG1-t-butyl ester can be used to attach the initial nucleoside to a solid support or to conjugate a completed oligonucleotide to another molecule, such as a peptide or a dye. The bromide allows for initial anchoring, while the protected carboxylate can be deprotected at the end of the synthesis for subsequent conjugation reactions. dcchemicals.comnih.gov

Facilitation of Solubility and Biocompatibility through the PEG Moiety in Aqueous Media

A significant advantage of incorporating Bromo-PEG1-t-butyl ester into bioconjugates is the enhanced aqueous solubility and biocompatibility conferred by the polyethylene (B3416737) glycol (PEG) spacer. lookchem.combroadpharm.commedkoo.com This property is consistently highlighted as a key feature of PEGylated reagents. broadpharm.comaxispharm.com The PEG chain is hydrophilic and flexible, capable of coordinating water molecules to create a hydration shell around the conjugate. This effect can mask the hydrophobicity of an attached drug or probe, preventing aggregation and improving its behavior in aqueous environments such as physiological buffers. axispharm.com

This enhancement of solubility is particularly valuable in pharmaceutical development, where many potent drug candidates suffer from poor water solubility, limiting their bioavailability and clinical utility. axispharm.com By conjugating such drugs to a linker containing a PEG moiety, their solubility profile can be dramatically improved. The shortest PEG linker (n=1) in Bromo-PEG1-t-butyl ester provides a meaningful increase in hydrophilicity, with longer PEG chains offering progressively greater solubility enhancements for highly insoluble compounds. medkoo.com This fundamental contribution of the PEG chain makes Bromo-PEG1-t-butyl ester and related compounds valuable tools in drug delivery and the development of biologics. axispharm.com

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy)

Spectroscopic methods are fundamental in verifying the chemical structure of Bromo-PEG1-t-butyl ester. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques employed for this purpose, providing detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Bromo-PEG1-t-butyl ester, both ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm its structure.

In ¹H NMR spectroscopy, the protons in different chemical environments will resonate at distinct chemical shifts. For a related compound, tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate, characteristic peaks were observed for the t-butyl group protons as a singlet at approximately 1.44 ppm. rsc.org Similarly, for Bromo-PEG1-t-butyl ester, the nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet in this region. Protons on the carbons adjacent to the oxygen atoms of the PEG linker and the bromo group will exhibit specific multiplets and chemical shifts that are indicative of the structure.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For a similar structure, tert-butyl 2-(2-aminoethoxy)acetate, characteristic peaks were observed at δ 169.20 (C=O), 80.90 (quaternary carbon of t-butyl), various shifts for the PEG-like carbons (72.81, 70.25, 70.19, 70.14, 69.83, 68.52), 41.32 (carbon adjacent to nitrogen), and 27.70 (methyl carbons of t-butyl). rsc.org For Bromo-PEG1-t-butyl ester, analogous signals would be expected, with the carbon attached to the bromine atom appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the case of Bromo-PEG1-t-butyl ester, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be present, usually in the 1000-1300 cm⁻¹ region. The C-Br stretch would appear at lower frequencies, typically in the 500-600 cm⁻¹ range. The various C-H stretching and bending vibrations of the alkyl and PEG components of the molecule would also be observed. researchgate.net

Table 1: Expected Spectroscopic Data for Bromo-PEG1-t-butyl ester

Technique Functional Group/Proton Environment Expected Chemical Shift/Frequency
¹H NMR -C(CH₃)₃ ~1.4 ppm (singlet)
-CH₂-Br Downfield shift
-O-CH₂-CH₂-O- Multiplets
-CH₂-COO- Multiplets
¹³C NMR C=O (ester) ~170 ppm
-C(CH₃)₃ ~80 ppm (quaternary), ~28 ppm (methyl)
-CH₂-Br Downfield shift
-O-CH₂-CH₂-O- ~60-75 ppm
IR C=O Stretch (ester) 1730-1750 cm⁻¹
C-O Stretch (ester and ether) 1000-1300 cm⁻¹
C-Br Stretch 500-600 cm⁻¹

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Size Exclusion Chromatography (SEC))

Chromatographic techniques are indispensable for assessing the purity of Bromo-PEG1-t-butyl ester and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the purity of a compound. For PEGylated compounds, reverse-phase HPLC is often employed. sielc.com A suitable method for Bromo-PEG1-t-butyl ester would likely involve a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724). sielc.com The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is often required for research applications. sigmaaldrich.com

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. rsc.org For the purification of related compounds, a mobile phase of petroleum ether and ethyl acetate (B1210297) has been used. rsc.org The components of the reaction mixture are separated based on their differential adsorption to the stationary phase (e.g., silica (B1680970) gel) and solubility in the mobile phase. The position of the spots is visualized, often using a UV lamp or chemical stains.

Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography, separates molecules based on their size. While more commonly used for larger PEGylated molecules and bioconjugates, it can be useful in separating the desired product from higher molecular weight impurities or aggregates.

Table 2: Chromatographic Methods for Bromo-PEG1-t-butyl ester

Technique Stationary Phase Typical Mobile Phase Application
HPLC C18 Water/Acetonitrile Purity determination
TLC Silica Gel Petroleum Ether/Ethyl Acetate Reaction monitoring, preliminary purity check
SEC Porous Polymer Gel Organic or Aqueous Solvents Separation of oligomers and aggregates

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z).

For Bromo-PEG1-t-butyl ester (Molecular Formula: C₉H₁₇BrO₃), the expected monoisotopic mass is approximately 252.03 g/mol , considering the most abundant isotopes of each element. The molecular weight is approximately 253.14 g/mol . lookchem.com Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, often yielding the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. rsc.org For instance, in the analysis of a similar compound, ESI-MS showed signals for [M+H]⁺ and [M+Na]⁺. rsc.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. The fragmentation of esters in mass spectrometry is well-documented and can involve characteristic cleavage patterns. ccsenet.org For Bromo-PEG1-t-butyl ester, fragmentation could occur at the ester linkage, the ether linkages of the PEG chain, or involve the loss of the bromo group. Analyzing these fragmentation patterns can help to definitively identify the compound.

Theoretical and Computational Studies of Bromo Peg1 T Butyl Ester Reactivity

Computational Modeling of Nucleophilic Substitution at the Bromide Center

The primary reactive site for nucleophilic attack on Bromo-PEG1-t-butyl ester is the carbon atom bonded to the bromine atom. The bromine, being an effective leaving group, facilitates nucleophilic substitution reactions. Computational modeling is ideally suited to explore the mechanism and kinetics of such reactions.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide ion). Computational modeling of this process involves calculating the potential energy surface of the reaction. Key points on this surface include the reactants, a pre-reaction complex, the transition state, and the products.

Density Functional Theory (DFT) is a common method used for these calculations, often with a functional like B3LYP and a suitable basis set such as 6-31+G*. The calculations would determine the geometry of the transition state, which for an SN2 reaction features a trigonal bipyramidal arrangement where the nucleophile and the leaving group are colinear with the central carbon atom.

A crucial output of this modeling is the activation energy (ΔE‡), which is the energy difference between the reactants and the transition state. This value is fundamental to predicting the reaction rate. Solvation effects, which are critical for reactions in solution, can be incorporated using Polarizable Continuum Models (PCM). These models have shown that increasing solvent polarity can decrease the rate of SN2 reactions involving charged nucleophiles.

Illustrative Data for SN2 Reaction with Hydroxide (B78521) Nucleophile

Note: The following table contains hypothetical values for illustrative purposes to demonstrate the typical data generated from such a computational study, as specific experimental or computational data for Bromo-PEG1-t-butyl ester was not found in the searched literature.

ParameterGas Phase (Hypothetical)Acetonitrile (B52724) (PCM, Hypothetical)
Activation Energy (ΔE, kcal/mol)22.525.8
Reaction Energy (ΔErxn, kcal/mol)-35.0-28.4
C-Br bond length in Transition State (Å)2.352.38
C-O (nucleophile) bond length in Transition State (Å)2.102.08

Density Functional Theory (DFT) Studies on tert-Butyl Ester Hydrolysis Mechanisms

The tert-butyl ester group in Bromo-PEG1-t-butyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions. Density Functional Theory (DFT) is a powerful quantum mechanical method used to elucidate the detailed step-by-step mechanisms of such reactions.

DFT studies can map out the reaction pathways for both acid-catalyzed and base-catalyzed hydrolysis. These calculations can identify key intermediates and transition states, providing a full energy profile of the reaction. For instance, in an acid-catalyzed mechanism, the initial step is the protonation of the carbonyl oxygen. In a base-catalyzed mechanism, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

By calculating the Gibbs free energy of activation (ΔG‡) for each potential pathway, researchers can determine the most favorable mechanism under specific conditions. Theoretical studies on similar esters have shown that hydrolysis can proceed through either a concerted or a stepwise mechanism, and DFT can distinguish between these possibilities. The calculations also provide insights into the role of solvent molecules, which can act as catalysts or stabilizing agents during the reaction.

Illustrative Energy Profile Data for Hydrolysis

Note: The following table contains hypothetical values for illustrative purposes to demonstrate the typical data generated from such a computational study, as specific experimental or computational data for Bromo-PEG1-t-butyl ester was not found in the searched literature.

Reaction Step (Base-Catalyzed Example)Relative Free Energy (ΔG, kcal/mol, Hypothetical)Description
Reactants0.0Ester + OH-
Transition State 1 (TS1)+15.2Nucleophilic attack of OH- on carbonyl carbon
Tetrahedral Intermediate-8.5Formation of a tetrahedral intermediate
Transition State 2 (TS2)+18.9Expulsion of the tert-butoxide leaving group
Products-25.0Carboxylate + tert-Butanol

Molecular Dynamics Simulations of Bromo-PEG1-t-butyl Ester Conformation and Interactions in Diverse Chemical Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Bromo-PEG1-t-butyl ester, MD simulations can provide critical insights into its conformational flexibility, solvation, and interactions with other molecules in various environments, such as in water, organic solvents, or near a biological membrane.

These simulations rely on a force field, which is a set of parameters that defines the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom in the system can be tracked over time. This allows for the analysis of properties like:

Conformational Preferences: The short PEG (polyethylene glycol) linker can adopt various conformations. MD simulations can reveal the most populated conformational states and the dynamics of transition between them.

Solvation Structure: Simulations can show how solvent molecules, like water, arrange around the different parts of the molecule—the polar ester and ether groups versus the more nonpolar alkyl portions.

Hydrodynamic Radius: This property, which relates to the effective size of the molecule in solution, can be calculated from MD simulations and is important for understanding its transport properties.

Interactions with Interfaces: MD simulations can model how the molecule behaves at an interface, such as a lipid bilayer, providing insight into its potential to act as a surface-modifying agent. Both all-atom and coarse-grained models can be employed, with the latter allowing for the simulation of larger systems over longer timescales.

Illustrative Conformational and Solvation Data

Note: The following table contains hypothetical values for illustrative purposes to demonstrate the typical data generated from such a computational study, as specific experimental or computational data for Bromo-PEG1-t-butyl ester was not found in the searched literature.

Property (in Aqueous Solution)Hypothetical ValueSignificance
Radius of Gyration (Rg, Å)3.8Measures the molecule's compactness.
End-to-End Distance (O-C-C-O-C-Br) (Å)5.5 (average)Indicates the average extension of the PEG linker.
Radial Distribution Function g(r) for Water around Carbonyl OxygenPeak at 2.8 ÅShows the position of the first solvation shell, indicating hydrogen bonding.

Future Perspectives and Emerging Research Avenues

Development of Novel Derivatization Strategies for Bromo-PEG1-t-butyl Ester

The utility of Bromo-PEG1-t-butyl ester is intrinsically linked to the chemical transformations it can undergo. The bromide moiety serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be removed under acidic conditions. dcchemicals.combroadpharm.combroadpharm.com Future research is poised to expand the repertoire of molecules that can be synthesized from this versatile linker.

One promising avenue lies in the synthesis of increasingly complex and functionally diverse heterobifunctional molecules. nih.gov By reacting Bromo-PEG1-t-butyl ester with various nucleophiles, a wide array of derivatives can be generated. For instance, reaction with an azide (B81097) source can yield an azido-PEG1-t-butyl ester, a key component for "click chemistry" reactions. Similarly, reaction with primary or secondary amines can introduce new functional handles for further conjugation.

The development of cleavable linker systems derived from bromo-peg-esters is another active area of research. broadpharm.com These linkers are designed to be stable in circulation but break apart under specific physiological conditions, such as the acidic environment of a tumor or the reducing environment inside a cell. This allows for the targeted release of a therapeutic payload. Research in this area focuses on incorporating functionalities like hydrazones, which are acid-sensitive, or disulfides, which are cleaved by intracellular glutathione. broadpharm.comaxispharm.com

Furthermore, the synthesis of branched or multi-arm structures originating from a core derived from Bromo-PEG1-t-butyl ester is an emerging strategy. scielo.br These more complex architectures can offer advantages such as increased drug loading capacity and improved pharmacokinetic profiles. sigmaaldrich.com

Exploration of Bromo-PEG1-t-butyl Ester in Advanced Materials Science and Nanotechnology

The unique properties of polyethylene (B3416737) glycol (PEG), such as its hydrophilicity and biocompatibility, make it an ideal component for advanced materials. acs.org Bromo-PEG1-t-butyl ester, as a functionalized PEG derivative, is well-suited for the modification of surfaces and the construction of novel nanomaterials.

A significant area of exploration is the use of Bromo-PEG1-t-butyl ester in the surface modification of nanoparticles, polymers, and other materials. axispharm.com By grafting these linkers onto a surface, its properties can be tailored to prevent protein adsorption, a crucial step in avoiding immune recognition and prolonging the circulation time of nanomedicines. nih.gov The bromide end can be used to anchor the linker to the material, while the deprotected carboxylic acid can be used to attach targeting ligands, imaging agents, or therapeutic molecules.

The creation of self-assembled monolayers (SAMs) is another exciting application. SAMs are highly ordered molecular layers that form spontaneously on a substrate. Bromo-PEG1-t-butyl ester can be used to create SAMs on various surfaces, with the bromine atom potentially playing a role in the interaction with the substrate. rsc.orgethz.ch These organized structures have potential applications in sensor technology and as coatings for biomedical implants.

Moreover, the development of stimuli-responsive materials using bromo-peg derivatives is a burgeoning field of research. researchgate.netacs.orgenpress-publisher.com These "smart" materials can change their properties in response to external triggers like pH, temperature, or light. By incorporating Bromo-PEG1-t-butyl ester into a polymer backbone, materials can be designed to release a payload or change their conformation under specific conditions, opening up possibilities for sophisticated drug delivery systems and diagnostics.

Integration into Automated Synthesis Platforms for High-Throughput Research

The demand for rapid discovery and optimization of new drugs and materials has led to the development of automated synthesis platforms. rsc.org These systems can perform chemical reactions in a parallel and automated fashion, significantly accelerating the research process. Bromo-PEG1-t-butyl ester and similar PEG linkers are increasingly being integrated into these high-throughput workflows.

A key application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. mdpi.com PEG linkers, including those derived from bromo-PEG-esters, are commonly used to connect the target-binding and E3 ligase-binding moieties. biochempeg.com Automated platforms are being used to rapidly synthesize libraries of PROTACs with varying linker lengths and compositions, allowing for the efficient optimization of their degradation activity and other properties. rsc.orgrsc.orgacs.org

High-throughput screening (HTS) of PEGylated compounds is another area where automation is making a significant impact. nih.govnih.govrsc.orgtudelft.nlresearchgate.net By automating the synthesis and characterization of PEGylated molecules, researchers can quickly assess the impact of different PEG linkers on properties like solubility, stability, and biological activity. This is particularly important for the development of new protein therapeutics, where the degree and site of PEGylation can have a profound effect on the drug's efficacy. nih.gov

The integration of Bromo-PEG1-t-butyl ester into these automated platforms relies on robust and reliable chemical reactions. The nucleophilic substitution of the bromide and the deprotection of the t-butyl ester are well-established and high-yielding reactions, making this linker well-suited for automated synthesis.

Addressing Challenges in the Synthesis and Application of PEG-Based Linkers

Despite their widespread use, the synthesis and application of PEG-based linkers are not without challenges. These challenges are relevant to Bromo-PEG1-t-butyl ester and represent important areas for future research.

One of the primary challenges is the potential for steric hindrance during conjugation reactions. scielo.br The PEG chain, even a short one like in Bromo-PEG1-t-butyl ester, can physically block the reactive ends of the linker, reducing the efficiency of the conjugation reaction. Research is ongoing to develop new conjugation strategies and linker designs that can overcome this issue.

The purification of PEGylated compounds can also be complex. The inherent polydispersity of many PEG preparations can lead to a heterogeneous mixture of products, which can be difficult to separate and characterize. acs.org While Bromo-PEG1-t-butyl ester is a discrete compound, its reaction products can still present purification challenges. The development of more efficient purification techniques is crucial for the production of well-defined PEGylated materials.

Finally, while PEG is generally considered non-immunogenic, there have been instances of immune responses to PEGylated therapeutics. rsc.org This has prompted research into alternative hydrophilic polymers and modifications to the PEG structure to reduce its potential for immunogenicity.

Q & A

Q. Methodological Answer :

  • Reverse-phase HPLC with UV detection (λ = 220–254 nm) to quantify residual solvents or unreacted precursors.
  • Mass spectrometry (ESI-MS) to confirm molecular weight and detect degradation products.
  • Karl Fischer titration to measure water content, critical for hygroscopic PEG derivatives .

Advanced: How does PEG chain length variability impact Bromo-PEG1-t-butyl ester’s reactivity?

Methodological Answer :
Shorter PEG chains (e.g., PEG1 vs. PEG4) reduce steric hindrance, enhancing nucleophilic substitution rates. Quantify kinetics via pseudo-first-order assays under controlled conditions. Compare activation energies (Arrhenius plots) for PEG1 vs. longer analogs. Note: PEG1’s limited solubility in nonpolar solvents may require co-solvents (e.g., THF/DCM mixtures) .

Advanced: What strategies address low yields in cross-coupling reactions with Bromo-PEG1-t-butyl ester?

Q. Methodological Answer :

  • Screen palladium catalysts (e.g., Pd(PPh3)4 vs. XPhos-Pd-G3) to improve coupling efficiency.
  • Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Employ DoE (Design of Experiments) to identify interactions between ligand concentration and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.